molecular formula C9H7BrN2 B3026760 1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile CAS No. 1093879-77-6

1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile

Cat. No.: B3026760
CAS No.: 1093879-77-6
M. Wt: 223.07
InChI Key: UNCKVSPYCDOOSJ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H7BrN2. It is characterized by the presence of a bromopyridine moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group.

Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may involve the use of oxidizing agents such as potassium permanganate (KMnO4), while reduction may involve reducing agents like lithium aluminum hydride (LiAlH4).

    Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural features allow for interactions with specific biological targets.

    Medicine: Research into potential therapeutic applications includes exploring its use in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile: This compound has a bromine atom at the 5-position of the pyridine ring instead of the 6-position.

    1-(4-Bromopyridin-2-YL)cyclopropanecarbonitrile: Here, the bromine atom is at the 4-position.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKVSPYCDOOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243299
Record name 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093879-77-6
Record name 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093879-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (6.66 ml, 10.7 mmol) was added to a cooled (0° C.) solution of diisopropylamine (1.52 ml, 10.7 mmol) in THF (10 mL) and maintained at 0° C. for 30 minutes. The reaction was then cooled to −78° C. and a solution of (6-bromopyridin-2-yl)acetonitrile (Example 235, Step 1) (1 g, 5.08 mmol) in tetrahydrofuran (10 mL) was added dropwise. The reaction was maintained at −78° C. for 1 hour, and then 1,2-dibromoethane (0.92 ml, 10.7 mmol) was added. The reaction was allowed to warm to room temperature and maintained at room temperature for 3 days. The mixture was then diluted with water and ethyl acetate and the layers were separated. The organic layer was dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography afforded the title compound.
Quantity
6.66 mL
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.92 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile
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1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile
Reactant of Route 6
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1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile

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